molecular formula C11H15FO B13698651 3-(tert-Butoxy)-2-fluorotoluene

3-(tert-Butoxy)-2-fluorotoluene

Cat. No.: B13698651
M. Wt: 182.23 g/mol
InChI Key: JIXKHWLMCKMUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butoxy)-2-fluorotoluene is a substituted toluene derivative featuring a tert-butoxy group (-OC(CH₃)₃) at the 3-position and a fluorine atom at the 2-position. The tert-butoxy group is a bulky, electron-donating substituent, while the fluorine atom introduces electron-withdrawing effects. This combination creates a unique electronic and steric profile, making the compound valuable in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and materials science. Its stability under acidic and basic conditions, attributed to the steric protection of the tert-butoxy group, distinguishes it from simpler alkoxy-substituted toluenes .

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

2-fluoro-1-methyl-3-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO/c1-8-6-5-7-9(10(8)12)13-11(2,3)4/h5-7H,1-4H3

InChI Key

JIXKHWLMCKMUNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-2-fluorotoluene typically involves the introduction of the tert-butoxy group and the fluorine atom onto a toluene ring. One common method is the reaction of 2-fluorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of 3-(tert-Butoxy)-2-fluorotoluene may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)-2-fluorotoluene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various hydrocarbons.

Scientific Research Applications

3-(tert-Butoxy)-2-fluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)-2-fluorotoluene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can modulate the compound’s effects in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 2-(3-formylphenoxy)acetate

  • Structure : Contains a formyl (-CHO) and acetoxy (-OAc) group, unlike 3-(tert-Butoxy)-2-fluorotoluene.
  • Reactivity : The formyl group increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), whereas the fluorine in 3-(tert-Butoxy)-2-fluorotoluene directs electrophilic substitution reactions.

tert-Butoxycarbonyl (Boc)-Protected Azabicyclohexanes (e.g., CAS 927679-54-7, 400720-05-0)

  • Structure : Feature bicyclic cores with Boc-protected amines, contrasting with the planar aromatic system of 3-(tert-Butoxy)-2-fluorotoluene.
  • Applications : Primarily used as chiral intermediates in drug synthesis (e.g., protease inhibitors). The tert-butoxy group in these compounds serves as a protective group for amines, whereas in 3-(tert-Butoxy)-2-fluorotoluene, it modulates steric bulk for regioselective reactions .

Fluorophenyl-Substituted Benzoate Esters (e.g., tert-butyl 3-(6-chloro-2-(4-fluorophenyl)...)benzoate)

  • Structure : Contains a fluorophenyl moiety and ester functionality, differing from the simpler toluene backbone of the target compound.
  • However, the absence of ester or halogen groups in the latter limits direct reactivity comparisons .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 3-(tert-Butoxy)-2-fluorotoluene and Analogues

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Key Reactivity
3-(tert-Butoxy)-2-fluorotoluene ~182.2 ~220–230 (est.) Low (high in DCM, toluene) Electrophilic substitution, steric protection
tert-Butyl 2-(3-formylphenoxy)acetate 250.3 N/A Moderate (DMF, THF) Nucleophilic addition, ester hydrolysis
Boc-protected azabicyclohexanes ~225–280 N/A Low to moderate (CHCl₃) Amine deprotection, chiral synthesis
Fluorophenyl benzoate esters ~400–450 >250 Low (toluene, ethers) Cross-coupling, halogen exchange

Notes:

  • Electronic Effects : Fluorine’s -I effect deactivates the ring, but the tert-butoxy group’s +I effect creates competing electronic influences, enabling unique regioselectivity in substitutions .

Biological Activity

3-(tert-Butoxy)-2-fluorotoluene is a compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structural features, including the tert-butoxy group and the fluorine atom, suggest potential biological activities that merit detailed investigation. This article explores the biological activity of 3-(tert-Butoxy)-2-fluorotoluene, focusing on its mechanisms of action, applications in research, and comparative studies with similar compounds.

3-(tert-Butoxy)-2-fluorotoluene is characterized by its molecular formula C11H15FC_{11}H_{15}F and a molecular weight of approximately 182.24 g/mol. The presence of the tert-butoxy group enhances its solubility and reactivity, while the fluorine atom contributes to its electrophilic properties.

The biological activity of 3-(tert-Butoxy)-2-fluorotoluene can be attributed to several factors:

  • Electrophilic Nature : The fluorine atom increases the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles.
  • Steric Effects : The bulky tert-butoxy group can influence the orientation and reactivity of the compound in biological systems.
  • Synthesis of Bioactive Molecules : As a building block, this compound can be utilized to synthesize various bioactive molecules, potentially leading to therapeutic applications.

Biological Applications

Research has indicated that 3-(tert-Butoxy)-2-fluorotoluene may have several biological applications:

  • Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery efforts.
  • Interaction with Biomolecules : Investigations have shown potential interactions with biomolecules, which could be leveraged for therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(tert-Butoxy)-2-fluorotoluene, it is useful to compare it with structurally similar compounds.

Compound NameKey FeaturesBiological Activity
3-(tert-Butoxy)-2-chlorotolueneChlorine substituentModerate reactivity
3-(tert-Butoxy)-2-bromotolueneBromine substituentHigher reactivity than chlorine
3-(tert-Butoxy)-2-iodotolueneIodine substituentHighest reactivity

The presence of fluorine in 3-(tert-Butoxy)-2-fluorotoluene imparts unique reactivity compared to its halogenated counterparts due to its electronegativity and small size.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of 3-(tert-Butoxy)-2-fluorotoluene. For instance:

  • Synthesis of Trifluoromethylated Compounds : A study demonstrated that using palladium-catalyzed reactions with derivatives like 3-(tert-butoxy)-2-fluorotoluene resulted in high yields of trifluoromethylated products, showcasing its utility in synthetic organic chemistry .
  • Potential Anticancer Activity : Preliminary investigations into the anticancer properties of synthesized derivatives revealed promising results, indicating that modifications on the aromatic ring can enhance biological activity against certain cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.